molecular formula C20H28N4O4 B1497796 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one CAS No. 893428-67-6

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Cat. No. B1497796
M. Wt: 388.5 g/mol
InChI Key: SEMFXVLGXSMMGI-UHFFFAOYSA-N
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Patent
US08304417B2

Procedure details

Under an atmosphere of nitrogen gas, phosphoryl chloride (0.07 ml) was added to a stirred mixture of 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (0.2 g), diisopropylethylamine (0.22 ml) and butyronitrile (2 ml) that had been heated to 96° C. and the resultant mixture was heated to 96° C. for 4 hours. A second portion (0.12 ml) of phosphoryl chloride was added and the resultant mixture was heated to 96° C. for 1.7 hours. 6-Chloro-2,3-methylenedioxyaniline (0.098 g) was added and the resultant mixture was heated to 96° C. for 2 hours. The mixture was allowed to cool to ambient temperature. Water (2 ml) was added and the organic layer was separated. The aqueous layer was washed with butyronitrile (1 ml). The aqueous layer was basified to pH9 by the addition of concentrated aqueous sodium hydroxide solution (47% w/w) and extracted with n-butanol (2×2 ml). The resultant organic layers were combined and evaporated. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline (0.094 g).
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.098 g
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][O:15][C:16]2[CH:25]=[C:24]3[C:19]([C:20](=O)[NH:21][CH:22]=[N:23]3)=[C:18]([O:27][CH:28]3[CH2:33][CH2:32][O:31][CH2:30][CH2:29]3)[CH:17]=2)[CH2:9][CH2:8]1.C(N(C(C)C)CC)(C)C.C(#N)CCC.[Cl:48][C:49]1[C:54]([NH2:55])=[C:53]2[O:56][CH2:57][O:58][C:52]2=[CH:51][CH:50]=1>O>[Cl:48][C:49]1[C:54]([NH:55][C:20]2[C:19]3[C:24](=[CH:25][C:16]([O:15][CH2:14][CH2:13][N:10]4[CH2:9][CH2:8][N:7]([CH3:6])[CH2:12][CH2:11]4)=[CH:17][C:18]=3[O:27][CH:28]3[CH2:29][CH2:30][O:31][CH2:32][CH2:33]3)[N:23]=[CH:22][N:21]=2)=[C:53]2[O:56][CH2:57][O:58][C:52]2=[CH:51][CH:50]=1

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.07 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.2 g
Type
reactant
Smiles
CN1CCN(CC1)CCOC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCC)#N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.12 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.098 g
Type
reactant
Smiles
ClC1=CC=C2C(=C1N)OCO2
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The aqueous layer was washed with butyronitrile (1 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was basified to pH9 by the addition of concentrated aqueous sodium hydroxide solution (47% w/w)
EXTRACTION
Type
EXTRACTION
Details
extracted with n-butanol (2×2 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)OCCN1CCN(CC1)C)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.